Cas no 171032-87-4 ((S)-1-(2-Fluorophenyl)ethanol)

(S)-1-(2-Fluorophenyl)ethanol is a chiral fluorinated aromatic alcohol with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its optically active (S)-configuration makes it valuable for enantioselective reactions, particularly in the preparation of biologically active compounds. The presence of the fluorine substituent enhances metabolic stability and binding affinity in drug development. This compound exhibits high purity and consistent performance, ensuring reproducibility in synthetic applications. It is commonly employed in the synthesis of ligands, catalysts, and active pharmaceutical ingredients (APIs). Its well-defined stereochemistry and structural versatility make it a preferred choice for researchers in medicinal chemistry and fine chemical synthesis.
(S)-1-(2-Fluorophenyl)ethanol structure
(S)-1-(2-Fluorophenyl)ethanol structure
Product Name:(S)-1-(2-Fluorophenyl)ethanol
CAS No:171032-87-4
MF:C8H9FO
MW:140.154865980148
MDL:MFCD03092992
CID:139015
PubChem ID:7023576
Update Time:2025-06-07

(S)-1-(2-Fluorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(2-FLUOROPHENYL)ETHANOL
    • Benzenemethanol,2-fluoro-a-methyl-, (aS)-
    • PC0605
    • SC1242
    • (1S)-1-(2-Fluorophenyl)ethanol
    • (-)-1-(o-Fluorophenyl)ethanol
    • (S)-1-(o-Fluorophenyl)ethanol
    • (S)-2'-Fluorophenylethan-1-ol
    • (alphaS)-2-Fluoro-alpha-methylbenzenemethanol
    • S-OF-PEL
    • (S)-1-(2-Ffluorophenyl)ethanol
    • (1S)-1-(2-Fluorophenyl)ethan-1-ol
    • (S)-2-Fluoro-alpha-methylbenzyl alcohol
    • (S)-1-(2-fluorophenyl)ethan-1-ol
    • SXFYVXSOEBCFLV-LURJTMIESA-N
    • BCP12488
    • (s)-1-(2-fluoro-phenyl)-ethanol
    • 8791AA
    • (5)-1-(2-Fluoro-phenyl)-ethanol
    • Benzenemethanol,2-fluor
    • MFCD03092992
    • 171032-87-4
    • CS-0044022
    • EN300-1837803
    • (S)-1-(2-Fluorophenyl)ethanol, 98%
    • SCHEMBL213828
    • AKOS016843848
    • AS-54586
    • A881960
    • DB-290224
    • (S)-1-(2-Fluorophenyl)ethanol
    • MDL: MFCD03092992
    • Inchi: 1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
    • InChI Key: SXFYVXSOEBCFLV-LURJTMIESA-N
    • SMILES: FC1C=CC=CC=1[C@H](C)O

Computed Properties

  • Exact Mass: 140.06400
  • Monoisotopic Mass: 140.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: No data available
  • Density: 1.123
  • Melting Point: No data available
  • Boiling Point: 193 ºC
  • Flash Point: 88 ºC
  • Refractive Index: 1.51
  • PSA: 20.23000
  • LogP: 1.87900

(S)-1-(2-Fluorophenyl)ethanol Security Information

(S)-1-(2-Fluorophenyl)ethanol Pricemore >>

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(S)-1-(2-Fluorophenyl)ethanol Production Method

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